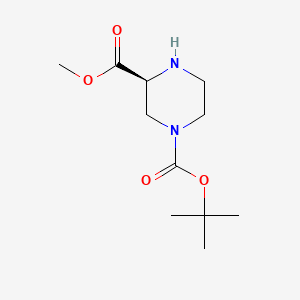
2-(3,4-二氟苯基)吲哚
描述
2-(3,4-Difluorophenyl)indole, commonly known as DFIP, is an indole derivative that has been widely studied for its potential applications in medicinal chemistry, drug discovery, and biochemistry. DFIP is a versatile compound that can be used as a building block for a variety of other compounds, and its unique properties make it an attractive target for research. In
科学研究应用
生命科学研究
2-(3,4-二氟苯基)吲哚: 在生命科学研究中具有重大意义,特别是在生物系统的研究中。它作为合成各种生物活性化合物的基础。 其衍生物表现出一系列生物活性,包括抗病毒、抗炎、抗癌和抗氧化特性 。这些活性使其成为开发新药和研究生物途径的宝贵化合物。
材料科学
在材料科学中,2-(3,4-二氟苯基)吲哚用于材料的功能化,以增强其性能。 它参与有机半导体和发光二极管 (LED) 的合成,推动电子和光子器件的进步 .
化学合成
这种化合物作为一种用途广泛的中间体,在化学合成中起着至关重要的作用。 它用于环加成反应以创建不同的杂环框架,这对于开发具有潜在治疗应用的新化学实体至关重要 .
色谱法
在色谱法中,2-(3,4-二氟苯基)吲哚衍生物可以用作标准品或参考化合物。 它们有助于识别和量化复杂混合物,有助于分析药物和其他有机化合物 .
分析科学
分析科学家使用2-(3,4-二氟苯基)吲哚来开发分析方法。 它用于校准仪器并验证方法,确保分析测量结果的准确性和精确性 .
治疗应用
吲哚核是许多合成药物分子中的常见特征。 2-(3,4-二氟苯基)吲哚的衍生物已被探索用于其治疗潜力,在治疗各种疾病(包括传染病、神经系统疾病和癌症)方面表现出希望 .
作用机制
Target of Action
It is known that indole derivatives, which include 2-(3,4-difluorophenyl)indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some indole derivatives have been reported to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . For example, some indole derivatives have been reported to inhibit the replication of viruses, reduce inflammation, or prevent the growth of cancer cells by affecting relevant biochemical pathways .
Result of Action
Indole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . For example, some indole derivatives have been reported to inhibit the replication of viruses, reduce inflammation, or prevent the growth of cancer cells .
属性
IUPAC Name |
2-(3,4-difluorophenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N/c15-11-6-5-10(7-12(11)16)14-8-9-3-1-2-4-13(9)17-14/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSNAZSJSHQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371803 | |
| Record name | 2-(3,4-Difluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68290-36-8 | |
| Record name | 2-(3,4-Difluorophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





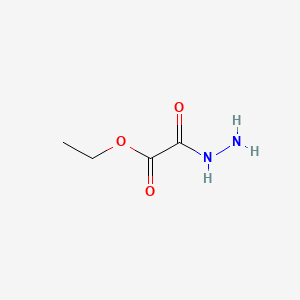

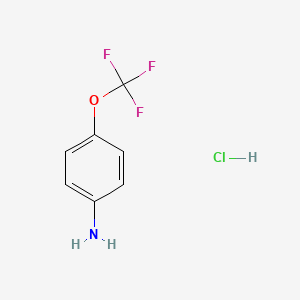
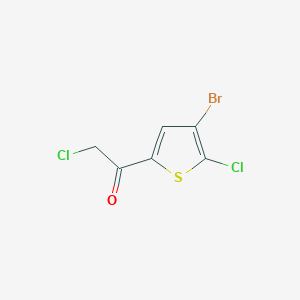
![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)
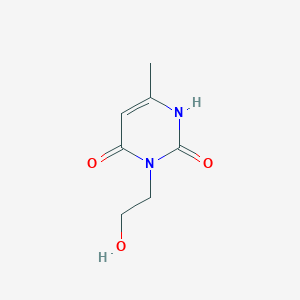
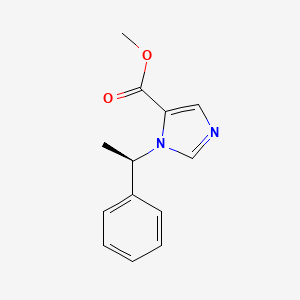



![Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1586185.png)
